2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-(4-Benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzyl group attached to a piperazine ring, and a phenyl group, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c30-24-16-21(20-9-5-2-6-10-20)15-23-22(24)17-26-25(27-23)29-13-11-28(12-14-29)18-19-7-3-1-4-8-19/h1-10,17,21H,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKTXKMTOLPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 4-benzylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- 2-(4-Benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-ylethanone dimethanesulfonate
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core structure, which imparts distinct biological activities and chemical properties. The presence of both benzyl and phenyl groups further enhances its versatility and potential for various applications in scientific research.
Biological Activity
2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in pharmacological research due to its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article aims to synthesize existing research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a quinazolinone core with a piperazine moiety which is thought to contribute to its biological activity.
Antitumor Activity
Research has highlighted the antitumor potential of derivatives of quinazolinones, including the compound . A study evaluated a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, among which compound 7a demonstrated significant antiproliferative properties against various cancer cell lines. The IC50 values ranged from 0.029 to 0.147 μM, indicating potent activity against cancer cells. Notably, compound 7a was found to induce G2/M phase arrest in the cell cycle and promote apoptosis in treated cells .
Table 1: Antitumor Activity of Compound 7a
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.029 | G2/M phase arrest |
| MCF-7 | 0.047 | Induction of apoptosis |
| A549 | 0.147 | Anti-tubulin activity |
Neuropharmacological Effects
In addition to its antitumor properties, compounds similar to this compound have been studied for their neuropharmacological effects. The benzylpiperazine moiety is known for its interactions with serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders.
Case Studies
Several case studies have investigated the efficacy of quinazolinone derivatives in clinical settings:
- Case Study on Hepatocellular Carcinoma : In a xenograft model using HepG2 cells, treatment with compound 7a resulted in significant tumor growth inhibition without notable weight loss in subjects. This suggests a favorable therapeutic window for further development as an anticancer agent .
- Neuropharmacological Assessment : A study exploring the effects of benzylpiperazine derivatives on anxiety-like behaviors in animal models indicated that these compounds could modulate serotonergic pathways, providing insights into their potential use as anxiolytics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
